molecular formula C17H14ClN3O B4518454 8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B4518454
M. Wt: 311.8 g/mol
InChI Key: HZWQGRKOXAHSBB-UHFFFAOYSA-N
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Description

8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C17H14ClN3O and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0825398 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

The development of novel synthetic routes to access pyrido[4,3-b]indole derivatives and their functionalization has been a significant area of research. For instance, research has highlighted a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles as a method for constructing a variety of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This transformation is crucial for forming the C-P bond, cyclization, and isomerization in one step, demonstrating the synthetic versatility of pyrido[4,3-b]indole derivatives (Su Chen et al., 2016).

Material Science and Organic Electronics

The electrochemical polymerization of dihydrobenzodipyrrole derivatives, including pyrido[1,2-a]indole and its isomers, has been explored for producing polymeric films with significant conductivity and charge storage ability. These findings suggest potential applications in material science and organic electronics, where these polymers could be utilized for advanced materials (G. Zotti et al., 1989).

Pharmaceutical Research

The pyrido[4,3-b]indole core is a common feature in many biologically active compounds. Research into the antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles has shown promising results, highlighting the potential of these compounds as antineoplastic agents. This underscores the importance of the pyrido[4,3-b]indole scaffold in the development of new therapeutic agents (C. Nguyen et al., 1990).

Heterocyclic Chemistry

The exploration of new heterocyclic systems based on the pyrido[4,3-b]indole framework has been an ongoing area of interest. This includes the development of new tetracyclic systems, such as pyrazolo[4',3':5,6]pyrido[4,3-b]indoles, which have been synthesized from various precursors, demonstrating the structural diversity and synthetic accessibility of this class of compounds (Alice Maria Rolim Bernardino et al., 2000).

Properties

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-3-4-15-13(8-12)14-10-21(7-5-16(14)20-15)17(22)11-2-1-6-19-9-11/h1-4,6,8-9,20H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWQGRKOXAHSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 6
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8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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